(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
Overview
Description
Progabide is an analogue and prodrug of gamma-aminobutyric acid (GABA) used primarily in the treatment of epilepsy . It acts as an agonist of the GABA A, GABA B, and GABA A-ρ receptors . Progabide has also been investigated for its potential in treating other neurological disorders such as Parkinson’s disease, schizophrenia, clinical depression, anxiety disorder, and spasticity .
Preparation Methods
Progabide is synthesized through a series of chemical reactions involving the formation of its key structural components. The synthetic route typically involves the reaction of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzaldehyde to form the intermediate compound. This intermediate is then reacted with butylamine to yield progabide . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Progabide undergoes several types of chemical reactions, including:
Oxidation: Progabide can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert progabide into its active form, GABA.
Substitution: Progabide can undergo substitution reactions, particularly at the aromatic ring, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include GABA and other metabolites that retain the therapeutic properties of progabide .
Scientific Research Applications
Progabide has been extensively studied for its applications in various fields:
Chemistry: Progabide serves as a model compound for studying the synthesis and reactions of GABA analogues.
Biology: It is used to investigate the role of GABAergic systems in neurological functions and disorders.
Mechanism of Action
Progabide exerts its effects by binding to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors increases the affinity of the receptor for GABA, leading to an augmented flux of chloride ions across the terminal membrane and increased presynaptic inhibition . Activation of GABA B receptors retards the influx of calcium ions into the terminals, reducing the release of excitatory amino acids and other transmitters .
Comparison with Similar Compounds
Progabide is unique among GABA analogues due to its ability to act as an agonist for multiple GABA receptor subtypes. Similar compounds include:
Baclofen: A GABA B receptor agonist used to treat spasticity.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Vigabatrin: An inhibitor of GABA transaminase used to treat epilepsy.
Properties
IUPAC Name |
diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGXUGBDJGFFY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369275 | |
Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112068-01-6 | |
Record name | α,α-Diphenyl-L-prolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is (S)-Diphenyl(pyrrolidin-2-yl)methanol commonly used in as a catalyst?
A1: (S)-Diphenyl(pyrrolidin-2-yl)methanol has proven to be an effective catalyst in a range of asymmetric reactions. For instance, it has been successfully utilized in the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives [ ]. Additionally, it has demonstrated efficacy in the enantioselective synthesis of β-allenoates via phosphine-catalyzed reactions [ , ]. These examples highlight its versatility in facilitating the creation of chiral molecules.
Q2: How does the structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol contribute to its catalytic activity?
A2: The chiral nature of (S)-Diphenyl(pyrrolidin-2-yl)methanol stems from the presence of a stereogenic center at the carbon atom attached to the pyrrolidine ring. This chirality allows the molecule to preferentially interact with substrates in a specific orientation, leading to the formation of one enantiomer over the other. Its effectiveness as a chiral auxiliary in asymmetric synthesis is attributed to this ability to induce chirality in the product molecules [ ].
Q3: Can (S)-Diphenyl(pyrrolidin-2-yl)methanol be used to synthesize polymers?
A3: Yes, research has shown that (S)-Diphenyl(pyrrolidin-2-yl)methanol can be incorporated into dimeric zinc complexes, which exhibit catalytic activity in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 [ ]. This highlights its potential application in the development of chiral polymers.
Q4: Are there alternative synthetic routes to obtain (S)-Diphenyl(pyrrolidin-2-yl)methanol?
A4: A study explored convenient synthesis methods for (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from L-proline and employing different N-protection strategies [ ]. The research demonstrated that while the N-protection group did not impact the optical purity of the final compound, it did influence the chemical yield.
Q5: Has (S)-Diphenyl(pyrrolidin-2-yl)methanol been incorporated into other catalyst systems?
A5: Yes, researchers have successfully synthesized a new C(2)-symmetric chiral catalyst by reacting 2,5-dichloromethyl-1,3,4-oxadiazole with (S)-Diphenyl(pyrrolidin-2-yl)methanol [ ]. This catalyst exhibited promising results in the catalytic asymmetric reduction of prochiral ketones with borane.
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